(2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by its unique molecular structure and potential applications in research. The molecular formula for this compound is , with a molecular weight of 288.57 g/mol. It is classified as a substituted propene derivative, notable for its structural features which include a bromo and chloro substituent on the phenyl ring and a dimethylamino group.
The synthesis of (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves several key steps:
The molecular structure of (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be described as follows:
CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)Cl, which encodes the specific arrangement of atoms.| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrClNO |
| Molecular Weight | 288.57 g/mol |
| IUPAC Name | (E)-1-(4-bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
| InChI | InChI=1S/C11H11BrClNO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ |
The reactivity of (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be analyzed in terms of its potential chemical transformations:
The mechanism of action for (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves several key processes:
The physical and chemical properties of (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one include:
| Property | Value |
|---|---|
| Purity | ~95% |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to light |
(2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific applications:
The compound's unique structural features and reactivity make it a valuable subject for ongoing research in organic chemistry and related fields. Further studies are essential to fully explore its potential applications and mechanisms of action.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: